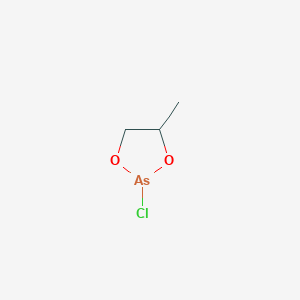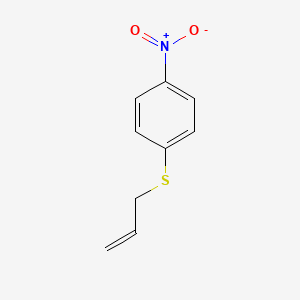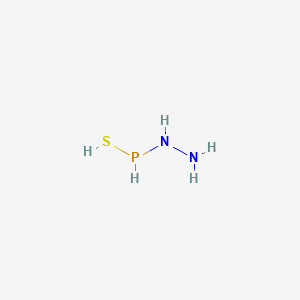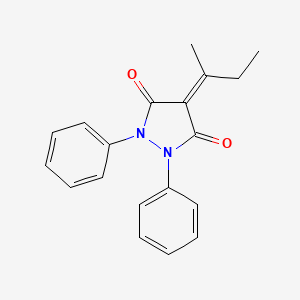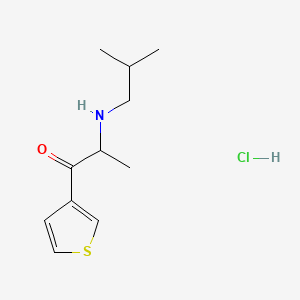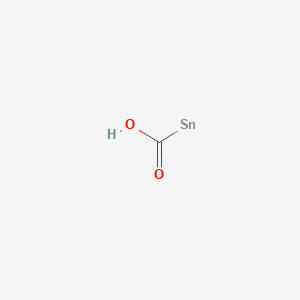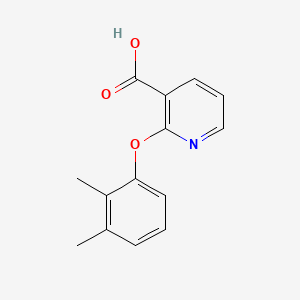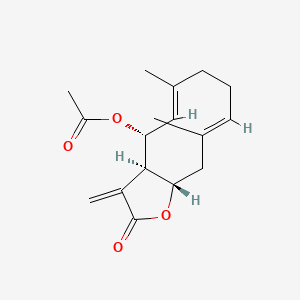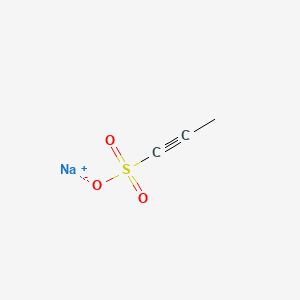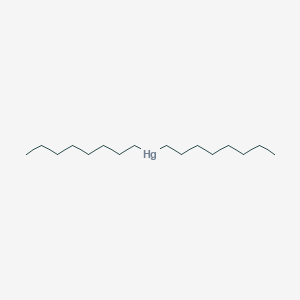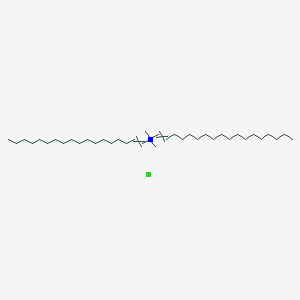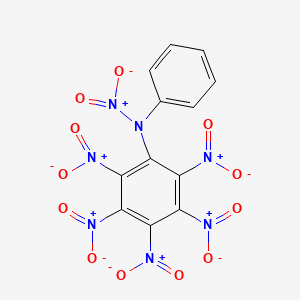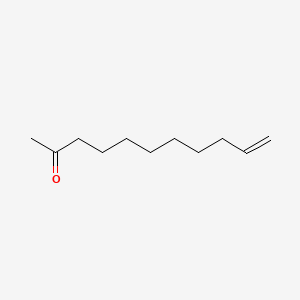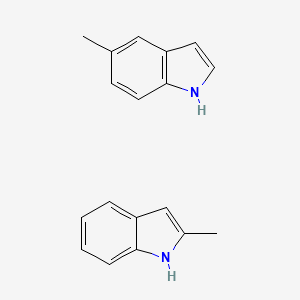
1H-Indole, methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, methyl- is an organic compound with the chemical formula C9H9N. It is a derivative of indole, where a methyl group is attached to the nitrogen atom of the indole ring. This compound is known for its deep yellow viscous liquid form and strong unpleasant odor . Indole derivatives, including 1H-Indole, methyl-, are significant in various fields due to their biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole, methyl- can be synthesized through several methods. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by the transformation of a ketone carbonyl into an epoxide and its conversion into an allylic alcohol .
Industrial Production Methods: Industrial production of 1H-Indole, methyl- often involves the use of biocatalytic approaches. These methods convert indole into halogenated and oxygenated derivatives using microbial cell factories . This approach is advantageous due to its sustainability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole, methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Electrophilic substitution reactions occur mainly at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkyl halides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, which are significant in pharmaceutical and chemical industries .
Wissenschaftliche Forschungsanwendungen
1H-Indole, methyl- has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of polycyclic derivatives and bisindole derivatives.
Biology: Indole derivatives play a role in bacterial signaling and maintaining intestinal homeostasis.
Medicine: These compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 1H-Indole, methyl- involves its interaction with various molecular targets and pathways. It activates nuclear receptors, regulates intestinal hormones, and affects the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Vergleich Mit ähnlichen Verbindungen
1-Methylindole: Similar in structure but differs in its specific applications and properties.
1H-Indole-3-carbaldehyde: Used as a precursor for biologically active structures.
5-Hydroxy-2-methyl-1H-indole: Another derivative with distinct synthetic routes and applications.
Uniqueness: 1H-Indole, methyl- is unique due to its specific methyl substitution on the nitrogen atom, which influences its chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
27323-28-0 |
|---|---|
Molekularformel |
C18H18N2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-methyl-1H-indole;5-methyl-1H-indole |
InChI |
InChI=1S/2C9H9N/c1-7-2-3-9-8(6-7)4-5-10-9;1-7-6-8-4-2-3-5-9(8)10-7/h2*2-6,10H,1H3 |
InChI-Schlüssel |
MLPOSYHILZVCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC=C2.CC1=CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



